molecular formula C25H24ClN3O3 B11438675 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide

2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide

Cat. No.: B11438675
M. Wt: 449.9 g/mol
InChI Key: NYFLCWMOZXUVMV-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide typically involves multiple steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the 4-methoxyphenyl group: This step often involves a nucleophilic substitution reaction.

    Attachment of the 4-chlorophenoxy group: This can be done through an etherification reaction.

    Formation of the final amide linkage: This involves coupling the intermediate with 2-methylpropanoyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the aromatic rings and the imidazo[1,2-a]pyridine core.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and amines.

    Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide has several research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ol: This compound shares the chlorophenoxy group but has a different core structure.

    4-(2-(4-chlorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate: This compound has a similar chlorophenoxy group and methoxyphenyl group but differs in its overall structure.

Uniqueness

2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties not found in simpler analogs .

Properties

Molecular Formula

C25H24ClN3O3

Molecular Weight

449.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide

InChI

InChI=1S/C25H24ClN3O3/c1-16-13-14-29-21(15-16)27-22(17-5-9-19(31-4)10-6-17)23(29)28-24(30)25(2,3)32-20-11-7-18(26)8-12-20/h5-15H,1-4H3,(H,28,30)

InChI Key

NYFLCWMOZXUVMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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